molecular formula C13H14BrNO2 B13707341 Ethyl 3-(7-Bromo-3-indolyl)propanoate

Ethyl 3-(7-Bromo-3-indolyl)propanoate

Cat. No.: B13707341
M. Wt: 296.16 g/mol
InChI Key: MRXBXYGCVXYTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(7-Bromo-3-indolyl)propanoate is an indole-derived ester compound characterized by a 7-bromo substitution on the indole ring and an ethyl ester group attached via a propanoate linker. The 7-bromo substituent likely enhances electrophilic reactivity compared to unsubstituted indoles, making it valuable for cross-coupling reactions or further functionalization .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 3-(7-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14BrNO2/c1-2-17-12(16)7-6-9-8-15-13-10(9)4-3-5-11(13)14/h3-5,8,15H,2,6-7H2,1H3

InChI Key

MRXBXYGCVXYTSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD31977933” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of “MFCD31977933” requires scalable and cost-effective methods. The process often involves optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity “MFCD31977933” on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: “MFCD31977933” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD31977933” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “MFCD31977933” depend on the specific reagents and conditions used. These products can include various derivatives and analogs with different chemical and physical properties.

Scientific Research Applications

“MFCD31977933” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “MFCD31977933” is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD31977933” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied to understand how “MFCD31977933” influences various biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, applications, and properties of Ethyl 3-(7-Bromo-3-indolyl)propanoate and related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound 7-Bromoindole, ethyl ester Likely intermediate for pharmaceuticals; bromo-substitution enhances reactivity for further synthesis.
Methyl 3-(5-Bromo-3-indolyl)propanoate 5-Bromoindole, methyl ester R&D applications; structural analog with bromo-substitution at position 5.
Ethyl 3-(Isopropylamino)propanoate Isopropylamino group, ethyl ester Agrochemical intermediate (e.g., Benfuracarb insecticide); ≥99% purity, stable under storage.
Ethyl 3-(2-furyl)propanoate 2-Furyl group, ethyl ester Electron-withdrawing furan moiety; used in Diels-Alder reactions as a dienophile.
5-Bromo-3-(triazol-ethyl)-1H-indole (9c) 5-Bromoindole, triazole-ethyl group Antioxidant candidate; synthesized via CuI-catalyzed click chemistry (50% yield).
Ethyl 3-[5-(aminomethylene)-4-oxo-thiazolidine] Thiazolidinone core, aminomethylene, ethyl ester Antimicrobial activity against Gram-positive bacteria and fungi.

Key Research Findings

Substituent Position and Reactivity
  • Bromoindole Positional Isomerism: The position of bromine on the indole ring significantly impacts reactivity. For example, 5-bromoindole derivatives (e.g., Methyl 3-(5-Bromo-3-indolyl)propanoate) are common in drug discovery due to their balanced electronic properties, whereas 7-bromo substitution (as in the target compound) may offer steric or electronic advantages in specific coupling reactions .
  • Ester Group Influence: Ethyl esters (e.g., Ethyl 3-(Isopropylamino)propanoate) generally exhibit higher solubility in organic solvents compared to methyl esters, facilitating their use in industrial-scale syntheses .

Data Tables

Table 1: Comparative Yields and Purity of Selected Compounds

Compound Yield (%) Purity Key Synthetic Method
5-Bromo-3-(triazol-ethyl)-1H-indole (9c) 50 Not reported CuAAC in PEG-400/DMF
Ethyl 3-(Isopropylamino)propanoate Not reported ≥99.0% Industrial-scale synthesis
7-Bromo-3-(methylsulfonyl)coumarin 93 Not reported Ionic liquid synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.